molecular formula C6H9N3 B13123960 N,2-Dimethylpyrimidin-5-amine

N,2-Dimethylpyrimidin-5-amine

Cat. No.: B13123960
M. Wt: 123.16 g/mol
InChI Key: FENSBHAUEUGKRF-UHFFFAOYSA-N
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Description

N,2-Dimethylpyrimidin-5-amine: is an organic compound belonging to the class of aminopyrimidines It is characterized by a pyrimidine ring substituted with two methyl groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethylpyrimidin-5-amine typically involves the reaction of 2-aminopyridine with a suitable methylating agent. One common method involves the use of dimethyl sulfate or methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,2-Dimethylpyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and dyes

Mechanism of Action

The mechanism of action of N,2-Dimethylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with nucleic acids, affecting gene expression and protein synthesis. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N,2-Dimethylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and an amino group on the pyrimidine ring enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

N,2-dimethylpyrimidin-5-amine

InChI

InChI=1S/C6H9N3/c1-5-8-3-6(7-2)4-9-5/h3-4,7H,1-2H3

InChI Key

FENSBHAUEUGKRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)NC

Origin of Product

United States

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